N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative characterized by a unique structural framework. The molecule features a spiro junction between a cyclohexane ring and a dihydroisoquinoline moiety, with a furan-2-ylmethyl carboxamide group at the 4'-position and a 2-methoxyethyl substituent at the 2'-position.
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C23H28N2O4/c1-28-15-13-25-22(27)19-10-4-3-9-18(19)20(23(25)11-5-2-6-12-23)21(26)24-16-17-8-7-14-29-17/h3-4,7-10,14,20H,2,5-6,11-13,15-16H2,1H3,(H,24,26) |
InChI Key |
DRFCHNQMUZIZIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Spirocyclic Analogues
Compound A: 2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid ()
- Structural Differences : Substitutes the cyclohexane ring in the target compound with a cyclopentane ring and replaces the 2-methoxyethyl group with a cyclohexyl moiety.
- The cyclohexyl group enhances lipophilicity (predicted LogP ~3.5), whereas the 2-methoxyethyl group in the target compound introduces moderate polarity (predicted LogP ~2.8) .
Compound B: 2'-(2-Methoxyphenyl)-1,3-dioxo-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile ()
- Structural Differences: Features a pyrrolo[2,1-a]isoquinoline core instead of dihydroisoquinoline and incorporates a 2-methoxyphenyl group.
- Functional Implications: The electron-withdrawing cyano group at the 3'-position and methoxyphenyl substituent may enhance π-π stacking interactions with aromatic residues in target proteins. NMR data (δ 2.30 ppm for CH3 in 13a, ) suggest similar electronic environments for methoxy groups in related compounds .
Carboxamide-Bearing Analogues
Compound C: (S)-N-(Furan-2-ylmethyl)-2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indol-3-carboxamide ()
- Structural Differences: Replaces the spirocyclic isoquinoline with a tetrahydropyrazinoindole scaffold and uses arylmethyl groups (e.g., 4-methylphenyl) instead of 2-methoxyethyl.
- Functional Implications : The arylmethyl groups increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. Biological evaluations of such compounds often highlight moderate kinase inhibitory activity (e.g., IC50 ~100 nM for related indole carboxamides) .
Compound D: N-((R)-1-amino-3-(4-cyanophenyl)propan-2-yl)-2-chloro-4-methoxybenzamide ()
- Structural Differences : Lacks the spirocyclic system but shares a methoxybenzamide moiety.
Data Table: Comparative Analysis of Structural and Physicochemical Properties
Research Findings and Pharmacological Implications
- Methoxyethyl vs. Arylmethyl : The 2-methoxyethyl group balances hydrophilicity and flexibility, contrasting with the arylmethyl groups in Compound C, which prioritize lipophilicity for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
